2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
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Overview
Description
2-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is a complex organic compound that features a piperazine ring, a chlorophenyl group, and a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE typically involves multiple stepsThe final step involves the formation of the pyridazinone ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the specific requirements of each reaction step .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and cancers.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride
- 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic acid ethyl ester
Uniqueness
Compared to similar compounds, 2-{2-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-3-ONE is unique due to its specific combination of functional groups and ring structures. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H25ClN4O2 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
InChI |
InChI=1S/C21H25ClN4O2/c22-17-6-8-18(9-7-17)24-10-12-25(13-11-24)21(28)15-26-20(27)14-16-4-2-1-3-5-19(16)23-26/h6-9,14H,1-5,10-13,15H2 |
InChI Key |
FKLSOBWPFXPYOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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